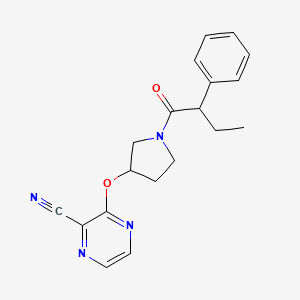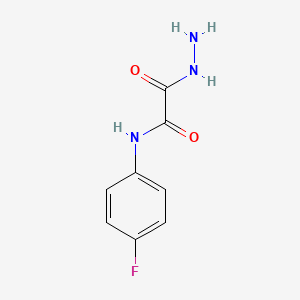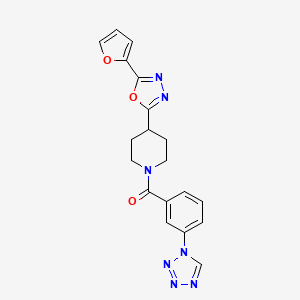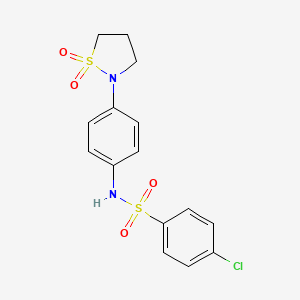
4-benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide, also known as BOC-ONB-COCHO, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied. In
Applications De Recherche Scientifique
Synthesis and Evaluation as Antipsychotic Agents
Research has focused on the synthesis and evaluation of heterocyclic carboxamides, including compounds structurally similar to 4-benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide, as potential antipsychotic agents. These compounds were evaluated for their binding affinity to dopamine and serotonin receptors and demonstrated significant in vivo activity indicative of antipsychotic potential. Furthermore, their reduced activity in models predictive of extrapyramidal side effects suggests their suitability as backup compounds to existing antipsychotic medications (Norman et al., 1996).
Antibacterial Activity
Another area of application involves the synthesis of novel derivatives for antibacterial evaluation. For instance, a series of compounds was synthesized and tested against Mycobacterium tuberculosis, showing promising activity with minimal cytotoxicity against human cell lines. This research suggests potential applications in the development of new anti-tubercular therapies (Nimbalkar et al., 2018).
Applications in Polymer Science
Carboxamide-containing compounds also find applications in polymer science. For example, carboxylate-containing polyamides have been synthesized and evaluated for their potential in biomineralization processes, indicating their relevance in materials science and engineering (Ueyama et al., 1998).
Anticancer Potential
Research into N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives has shown that these compounds exhibit cytotoxic effects on breast cancer cell lines, with some derivatives demonstrating higher activity than clinically used drugs. This suggests their potential use as anticancer agents, highlighting the versatility of carboxamide compounds in medicinal chemistry (Butler et al., 2013).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives have been utilized as versatile building blocks in supramolecular chemistry, enabling the formation of nanometer-sized rod-like structures stabilized by hydrogen bonding. This illustrates their potential in nanotechnology and polymer processing, among other applications (Cantekin et al., 2012).
Propriétés
IUPAC Name |
4-benzyl-N-[(2-chlorophenyl)methyl]-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-9-5-4-8-15(16)10-21-19(24)17-12-25-13-18(23)22(17)11-14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFYZASMSMTPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2557629.png)



![2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2557640.png)
![Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2557641.png)
![Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate](/img/structure/B2557642.png)
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide](/img/structure/B2557644.png)
![Ethyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557645.png)
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2557647.png)

![3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557649.png)